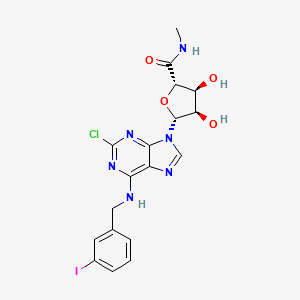
Namodenoson
Overview
Description
Namodenoson is a small molecule A3 adenosine receptor (A3AR) agonist . It belongs to the class of organic compounds known as purine nucleosides .
Synthesis Analysis
This compound is developed by Can-Fite for non-alcoholic fatty liver disease, liver cancer, and pancreatic cancer . It has been evaluated in a phase I/II study in patients with advanced hepatocellular carcinoma (HCC), where it was found to be safe and well tolerated .
Molecular Structure Analysis
This compound, also known as CF102 or CL-IB-MECA, is a 2-chloro analog of the protoypical agonist CF101. Its molecular formula is C18H18ClN6O4, and its molecular weight is 544.73 Da .
Chemical Reactions Analysis
This compound, as an A3AR agonist, induces de-regulation of the Wnt and NF-kB signaling pathways, resulting in apoptosis of HCC cells .
Physical And Chemical Properties Analysis
This compound is a highly selective orally bioavailable A3AR agonist .
Scientific Research Applications
Advanced Hepatocellular Carcinoma Treatment
Namodenoson, an A3 adenosine-receptor agonist, has been investigated for its potential in treating advanced hepatocellular carcinoma (HCC), particularly in patients with moderate hepatic dysfunction (Child–Pugh B). A phase II randomized placebo-controlled trial revealed that while there was no overall survival advantage in the general cohort, significant improvement in 12-month overall survival was noted in a specific subgroup with Child–Pugh scores of 7 (Stemmer et al., 2021).
Non-Alcoholic Steatohepatitis (NASH) Treatment
This compound has shown promise in treating non-alcoholic steatohepatitis (NASH). In murine models, it was observed to reduce the non-alcoholic fatty liver disease activity score, demonstrating anti-inflammatory and anti-steatotic effects. This efficacy is attributed to its action as a selective agonist of the A3 adenosine receptor, highly expressed in pathological liver cells, and its impact on the PI3K/NF-κB/Wnt/β-catenin signaling pathway (Fishman et al., 2019).
Antineoplastic Activity
This compound has shown potential antineoplastic activity. Its mechanism involves selective binding and activation of the A3 adenosine receptor (A3AR), leading to deregulation of Wnt and NF-κB signal transduction pathways and potentially inducing apoptosis in A3AR-expressing tumor cells. A3AR is highly expressed on the cell surfaces of various solid tumor types, including hepatocellular carcinoma (HCC) cells, playing a significant role in cellular proliferation (Definitions, 2020).
Clinical Trials and Drug Development
This compound has been subject to clinical trials and drug development for various indications. Phase II studies have demonstrated its safety and potential efficacy in treating liver cancer, particularly in patients with advanced disease and a Child–Pugh B score of 7. A pivotal phase III study for this patient population has been approved by the FDA and the EMA. Additionally, this compound is being developed to treat NASH, with phase IIa studies showing anti-inflammatory, anti-fibrosis, and anti-steatosis effects (Fishman, 2022).
Mechanism of Action
Target of Action
2-Cl-IB-Meca, also known as Namodenoson, is a high affinity and extremely selective agonist for the A3 adenosine receptor (A3AR) . This receptor is found in various types of cells and plays a crucial role in numerous biological processes.
Mode of Action
This compound binds selectively to the A3AR with a Ki value of 0.33 nM . This interaction inhibits adenylate cyclase activity, which in turn affects various downstream cellular processes .
Biochemical Pathways
This compound modulates key components of several signaling pathways, including the PI3K/AKT/NF-κB , Ras/Raf/MEK1/2/ERK1/2 , Wnt/β-catenin , and Shh/Ptch/Gli pathways . These pathways are involved in cell proliferation, survival, and drug resistance .
Pharmacokinetics
It’s also noted that this compound has been well-tolerated by patients in clinical trials, showing no dose-limiting toxicity or serious drug-related side effects .
Result of Action
This compound has demonstrated anti-proliferative effects on various types of tumors . It decreases tumor cell proliferation, causes cell accumulation in the G1 phase, and inhibits DNA and RNA synthesis . Additionally, it reduces the expression of proteins like β-catenin, patched1 (Ptch1), and glioma-associated oncogene homolog zinc finger protein 1 (Gli1), which are components of the Wnt/β-catenin and Sonic hedgehog/Ptch/Gli transduction pathways .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the compound enhances the cytotoxic effects of conventional chemotherapy drugs like carboplatin and doxorubicin in certain cellular environments . .
Safety and Hazards
Future Directions
Based on the positive efficacy signal in HCC Child–Pugh B (CPB) hepatic dysfunction patients and the favorable safety profile of namodenoson, a phase III study is underway . This compound is also being evaluated in a Phase IIb trial for the treatment of steatotic liver disease (SLD), and the company is planning a Phase IIa study in pancreatic cancer .
properties
IUPAC Name |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSYPUKKXMNCNQ-PFHKOEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167504 | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163042-96-4 | |
| Record name | Namodenoson [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163042964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Namodenoson | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro-IB-MECA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAMODENOSON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z07JR07J6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Cl-IB-MECA?
A1: Cl-IB-MECA acts as a highly selective agonist for the A3AR, a G protein-coupled receptor primarily coupled to the Gi protein. [, , , , , ]
Q2: How does Cl-IB-MECA binding to A3AR affect downstream signaling pathways?
A2: Cl-IB-MECA binding to A3AR activates Gi proteins, leading to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, deregulates downstream signaling pathways, including Wnt/β-catenin and NF-κB, ultimately influencing gene expression and cellular responses. [, , , , ]
Q3: What are the consequences of Wnt/β-catenin and NF-κB pathway deregulation by Cl-IB-MECA?
A3: Deregulation of these pathways by Cl-IB-MECA can induce a cascade of events including:
- Inhibition of cell proliferation: Cl-IB-MECA has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and liver cancer, by inducing cell cycle arrest and downregulating proteins involved in cell cycle progression. [, , , , , ]
- Induction of apoptosis: Cl-IB-MECA can trigger apoptosis in tumor cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death. [, , , ]
- Anti-inflammatory effects: Cl-IB-MECA exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8. [, , , , ]
- Modulation of immune cell function: Cl-IB-MECA can influence the activity of immune cells, including neutrophils, natural killer (NK) cells, and dendritic cells, potentially contributing to its anti-tumor and anti-inflammatory effects. [, , , ]
Q4: Are there any A3AR-independent effects of Cl-IB-MECA?
A4: While Cl-IB-MECA primarily exerts its effects through A3AR, some studies suggest potential A3AR-independent mechanisms at higher concentrations. Further research is needed to fully elucidate these effects. [, ]
Q5: What is the molecular formula and weight of Cl-IB-MECA?
A5: The molecular formula of Cl-IB-MECA is C20H21ClIN7O5, and its molecular weight is 585.8 g/mol. []
Q6: Is there any information available regarding spectroscopic data for Cl-IB-MECA?
A6: The provided research papers primarily focus on the biological activity and therapeutic potential of Cl-IB-MECA. Specific spectroscopic data, such as NMR or IR spectra, are not discussed in detail.
Q7: What in vitro models have been used to study the effects of Cl-IB-MECA?
A7: Numerous in vitro studies have employed various cancer cell lines, including melanoma, pancreatic cancer, liver cancer, and bladder cancer cells, to investigate the anti-proliferative, pro-apoptotic, and anti-inflammatory effects of Cl-IB-MECA. [, , , , , , , , ]
Q8: What in vivo models have been utilized to evaluate the efficacy of Cl-IB-MECA?
A8: Researchers have employed several in vivo models, including:
- Mouse models of melanoma: Studies have demonstrated that Cl-IB-MECA inhibits tumor growth and metastasis in melanoma-bearing mice. [, ]
- Murine models of autoimmune arthritis: Cl-IB-MECA has shown efficacy in reducing inflammation and joint damage in models of rheumatoid arthritis. []
- Rat models of myocardial ischemia/reperfusion injury: Research suggests that Cl-IB-MECA can protect the heart from damage caused by ischemia and reperfusion. [, , ]
- Mouse models of anthrax infection: Studies indicate that Cl-IB-MECA, in combination with antibiotics, can improve survival in mice infected with Bacillus anthracis. []
Q9: What are the key findings from clinical trials investigating Cl-IB-MECA (Namodenoson)?
A9: Clinical trials have primarily focused on the use of this compound for:
- Hepatocellular carcinoma (HCC): Phase II trials have shown promising results in patients with advanced HCC and moderate hepatic dysfunction (Child-Pugh B7), demonstrating a favorable safety profile and potential efficacy signals in overall survival. [, , , ]
- Non-alcoholic steatohepatitis (NASH): A Phase IIa study demonstrated the safety and potential efficacy of this compound in patients with NAFLD, with improvements observed in liver enzymes, fibrosis markers, and steatosis. A Phase IIb trial is currently underway. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



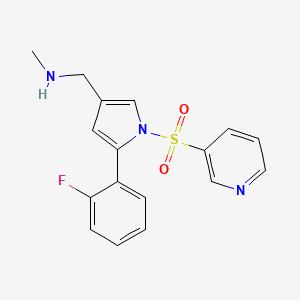

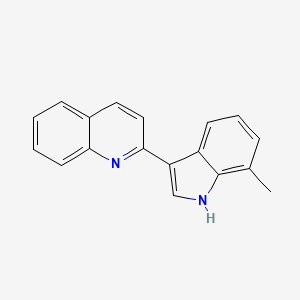
![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)
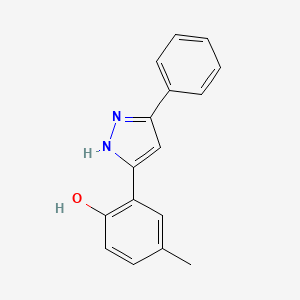
![7-[(4-tert-butylphenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1684050.png)
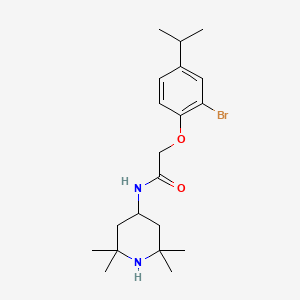
![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)

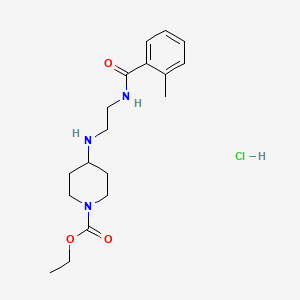

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)